
6-(3-(Trimethylsilyl)phenyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxylic acid group. This compound is notable for its chemical inertness and large molecular volume, making it useful in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID typically involves the use of trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a base such as pyridine, triethylamine, or 2,6-lutidine in dichloromethane . The reaction conditions are generally mild and functional group tolerant, making the process efficient and environmentally benign .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., Grignard reagents) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and other functional groups during chemical synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism by which 6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets and pathways. The trimethylsilyl group provides steric protection, allowing selective reactions to occur at other functional sites on the molecule . This selective reactivity is crucial in synthetic chemistry and drug design.
類似化合物との比較
- Trimethylsilyl chloride (TMSCl)
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
- Tris(trimethylsilyl)silane (TTMSS)
Comparison: 6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID is unique due to its combination of a trimethylsilyl group with a pyridine ring and a carboxylic acid group. This structure provides distinct chemical properties, such as increased molecular volume and chemical inertness, which are not found in simpler trimethylsilyl compounds .
特性
分子式 |
C15H17NO2Si |
|---|---|
分子量 |
271.39 g/mol |
IUPAC名 |
6-(3-trimethylsilylphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO2Si/c1-19(2,3)13-6-4-5-11(9-13)14-8-7-12(10-16-14)15(17)18/h4-10H,1-3H3,(H,17,18) |
InChIキー |
TVYHFPPDSKVODS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-tert-butylacetamide](/img/structure/B14864638.png)
![7-(3-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14864645.png)
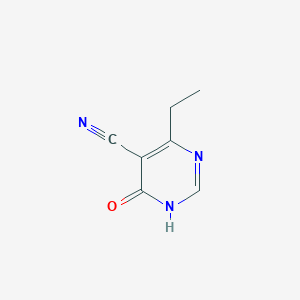
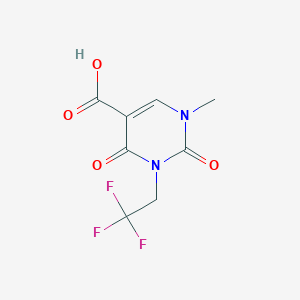
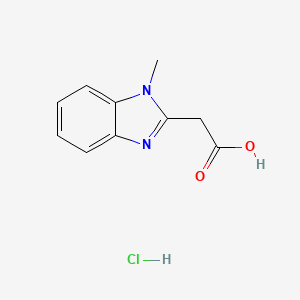
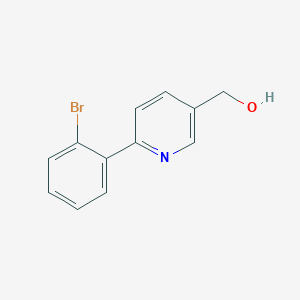
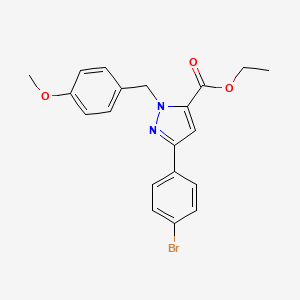


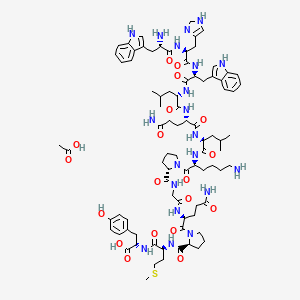
![2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid](/img/structure/B14864717.png)
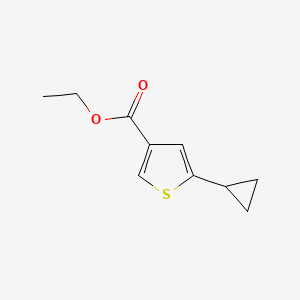
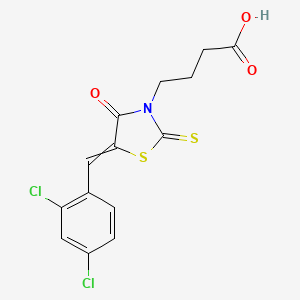
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14864736.png)
